Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxymethyl ester group, and the amino group is substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((2,3-dimethylphenyl)amino)benzoic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester: This compound is similar but has a methyl ester group instead of an ethoxymethyl ester group.
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
The presence of the ethoxymethyl ester group in benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester provides unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl ester counterparts. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
29098-16-6 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethoxymethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C18H21NO3/c1-4-21-12-22-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(2)14(16)3/h5-11,19H,4,12H2,1-3H3 |
InChI Key |
CLWUZCKPXYACHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.